molecular formula C12H13FN4S B257811 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol

5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B257811
M. Wt: 264.32 g/mol
InChI Key: GKVYYHFLQLEHDR-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject of study for researchers in different fields.

Mechanism of Action

The mechanism of action of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). Additionally, this compound has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various microorganisms and viruses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. One possible direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use as an antiviral agent against emerging viral infections, such as the Zika virus and the Ebola virus. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis method of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol involves the reaction of 4-fluorobenzaldehyde with ethyl hydrazinecarbodithioate in the presence of acetic acid to form 4-[(ethylthio)carbonothioyl]hydrazono]-4-fluorobenzene-1-carbothioamide. This compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to obtain the final product.

Scientific Research Applications

5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol

Molecular Formula

C12H13FN4S

Molecular Weight

264.32 g/mol

IUPAC Name

3-ethyl-4-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H13FN4S/c1-3-11-14-15-12(18)17(11)16-8(2)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,18)/b16-8+

InChI Key

GKVYYHFLQLEHDR-LZYBPNLTSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)F

SMILES

CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F

Canonical SMILES

CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F

Origin of Product

United States

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